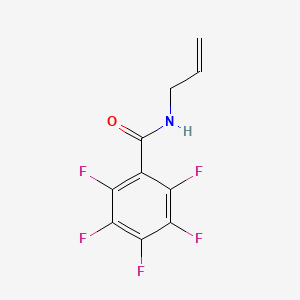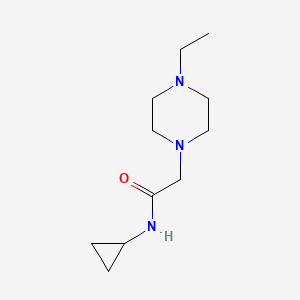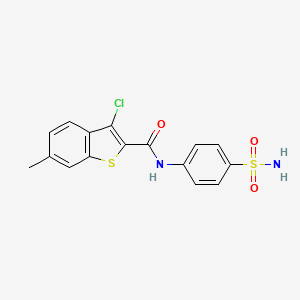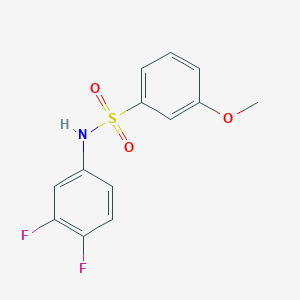
N-(3,4-difluorophenyl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIFLUOROPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIFLUOROPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE typically involves the reaction of 3,4-difluoroaniline with 3-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of N-(3,4-DIFLUOROPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIFLUOROPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine or sodium hydroxide in organic solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,4-DIFLUOROPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-DIFLUOROPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to effective inhibition or modulation of the target. The compound may interfere with the normal function of the target protein, leading to therapeutic effects in the case of antimicrobial or anticancer applications.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Difluorophenyl)-4-methoxybenzenesulfonamide
- N-(2,4-Difluorophenyl)-3-methoxybenzenesulfonamide
- N-(3,4-Difluorophenyl)-3-chlorobenzenesulfonamide
Uniqueness
N-(3,4-DIFLUOROPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is unique due to the specific positioning of the fluorine atoms and the methoxy group, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C13H11F2NO3S |
|---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO3S/c1-19-10-3-2-4-11(8-10)20(17,18)16-9-5-6-12(14)13(15)7-9/h2-8,16H,1H3 |
InChI Key |
IJACUYZDEWLDOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10965495.png)
![N-[2-(dimethylamino)ethyl]-4-(propan-2-yl)benzamide](/img/structure/B10965501.png)
![2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B10965506.png)
![4-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10965511.png)
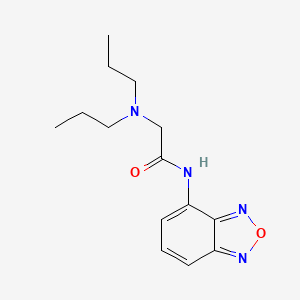
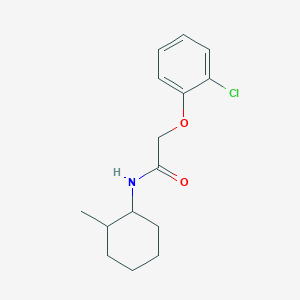
![methyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965524.png)
![3-(4-chlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10965525.png)
![(4E)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(furan-2-yl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10965529.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B10965536.png)
![(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10965546.png)
